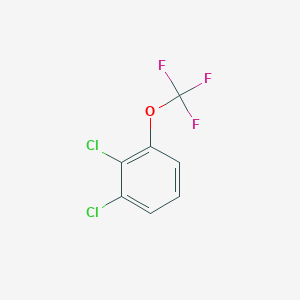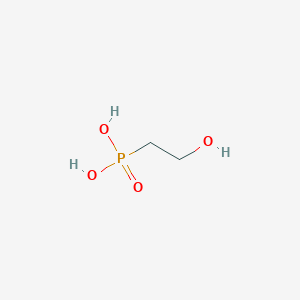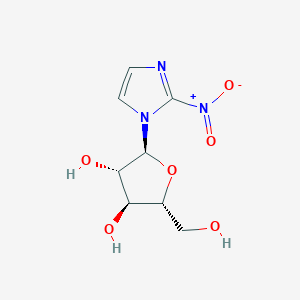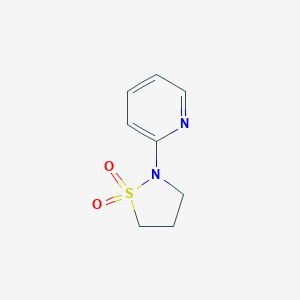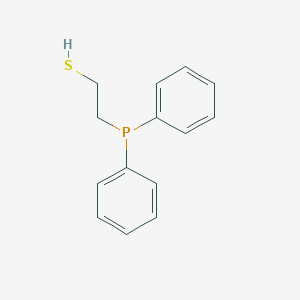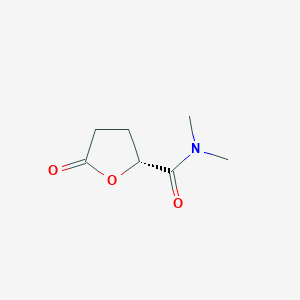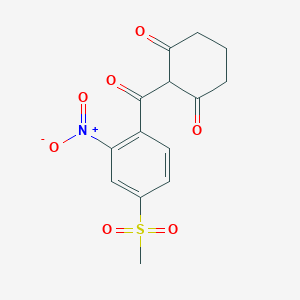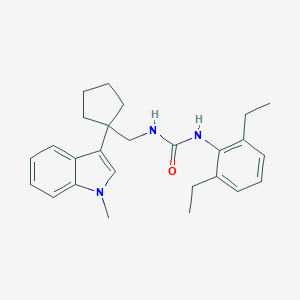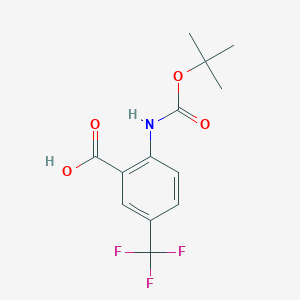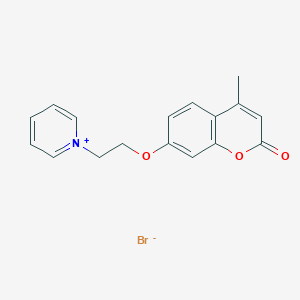
1-(2-((4-Methyl-2-oxo-2H-1-benzopyran-7-yl)oxy)ethyl)pyridinium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-((4-Methyl-2-oxo-2H-1-benzopyran-7-yl)oxy)ethyl)pyridinium bromide, also known as MBPEP, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. MBPEP is a pyridinium salt derivative of the flavonoid compound, 7-hydroxycoumarin, and has been shown to exhibit a range of biochemical and physiological effects.
Wirkmechanismus
1-(2-((4-Methyl-2-oxo-2H-1-benzopyran-7-yl)oxy)ethyl)pyridinium bromide acts as a selective negative allosteric modulator of mGluR5 receptors, which are G protein-coupled receptors that are widely expressed in the brain. By binding to the allosteric site on the receptor, 1-(2-((4-Methyl-2-oxo-2H-1-benzopyran-7-yl)oxy)ethyl)pyridinium bromide reduces the activity of mGluR5, leading to a decrease in the release of excitatory neurotransmitters such as glutamate. This results in a reduction in neuronal activity, which is thought to underlie its therapeutic effects.
Biochemische Und Physiologische Effekte
1-(2-((4-Methyl-2-oxo-2H-1-benzopyran-7-yl)oxy)ethyl)pyridinium bromide has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of mGluR5 activity, the reduction of glutamate release, and the modulation of synaptic plasticity. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. In addition, 1-(2-((4-Methyl-2-oxo-2H-1-benzopyran-7-yl)oxy)ethyl)pyridinium bromide has been shown to have a neuroprotective effect, reducing neuronal damage in animal models of stroke and traumatic brain injury.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(2-((4-Methyl-2-oxo-2H-1-benzopyran-7-yl)oxy)ethyl)pyridinium bromide is its selectivity for mGluR5 receptors, which allows for targeted modulation of neuronal activity. It also has a good safety profile and is well-tolerated in animal models. However, one limitation of 1-(2-((4-Methyl-2-oxo-2H-1-benzopyran-7-yl)oxy)ethyl)pyridinium bromide is its relatively short half-life, which may limit its therapeutic potential. In addition, further studies are needed to determine its efficacy and safety in human subjects.
Zukünftige Richtungen
There are several potential future directions for research on 1-(2-((4-Methyl-2-oxo-2H-1-benzopyran-7-yl)oxy)ethyl)pyridinium bromide. One area of interest is the development of more potent and selective mGluR5 antagonists, which may have improved therapeutic potential. Another area of research is the investigation of the potential use of 1-(2-((4-Methyl-2-oxo-2H-1-benzopyran-7-yl)oxy)ethyl)pyridinium bromide in the treatment of other neurological disorders, such as schizophrenia and autism. Finally, further studies are needed to determine the safety and efficacy of 1-(2-((4-Methyl-2-oxo-2H-1-benzopyran-7-yl)oxy)ethyl)pyridinium bromide in human subjects, which may pave the way for its use as a therapeutic agent.
Synthesemethoden
The synthesis of 1-(2-((4-Methyl-2-oxo-2H-1-benzopyran-7-yl)oxy)ethyl)pyridinium bromide is a multi-step process that involves the reaction of 7-hydroxycoumarin with pyridine to form the intermediate compound, 7-(pyridin-2-yl)coumarin. This intermediate is then reacted with 2-bromoethanol to form the final product, 1-(2-((4-Methyl-2-oxo-2H-1-benzopyran-7-yl)oxy)ethyl)pyridinium bromide. The synthesis of 1-(2-((4-Methyl-2-oxo-2H-1-benzopyran-7-yl)oxy)ethyl)pyridinium bromide has been optimized to yield high purity and high yields.
Wissenschaftliche Forschungsanwendungen
1-(2-((4-Methyl-2-oxo-2H-1-benzopyran-7-yl)oxy)ethyl)pyridinium bromide has been extensively studied for its potential therapeutic applications, particularly in the field of neuroscience. It has been shown to selectively inhibit the activity of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in a range of neurological disorders such as anxiety, depression, and addiction. 1-(2-((4-Methyl-2-oxo-2H-1-benzopyran-7-yl)oxy)ethyl)pyridinium bromide has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Eigenschaften
CAS-Nummer |
155272-58-5 |
|---|---|
Produktname |
1-(2-((4-Methyl-2-oxo-2H-1-benzopyran-7-yl)oxy)ethyl)pyridinium bromide |
Molekularformel |
C17H16BrNO3 |
Molekulargewicht |
362.2 g/mol |
IUPAC-Name |
4-methyl-7-(2-pyridin-1-ium-1-ylethoxy)chromen-2-one;bromide |
InChI |
InChI=1S/C17H16NO3.BrH/c1-13-11-17(19)21-16-12-14(5-6-15(13)16)20-10-9-18-7-3-2-4-8-18;/h2-8,11-12H,9-10H2,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
LWLXEQHHKQZBAJ-UHFFFAOYSA-M |
SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC[N+]3=CC=CC=C3.[Br-] |
Kanonische SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC[N+]3=CC=CC=C3.[Br-] |
Synonyme |
Pyridinium, 1-(2-((4-methyl-2-oxo-2H-1-benzopyran-7-yl)oxy)ethyl)-, br omide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



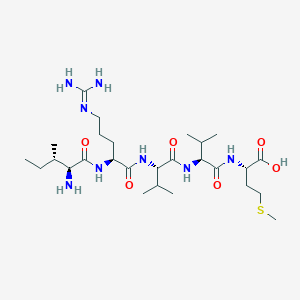
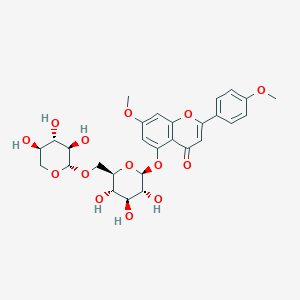
![6-bromopyrido[2,3-D]pyrimidine-2,4(1H,3H)-dione](/img/structure/B120622.png)
